molecular formula C12H23N3 B15325295 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine

1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine

Cat. No.: B15325295
M. Wt: 209.33 g/mol
InChI Key: QHMAENZNTPLTNY-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and a branched 2,3,3-trimethylbutyl group at the 3-position.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2,4-dimethyl-5-(2,3,3-trimethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-8(12(3,4)5)7-10-9(2)11(13)15(6)14-10/h8H,7,13H2,1-6H3

InChI Key

QHMAENZNTPLTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CC(C)C(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The inhibitory activity, solubility, and stability of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine and related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Source
This compound 2,3,3-Trimethylbutyl (branched alkyl) C₁₃H₂₅N₃ ~235.36* Potential thrombin inhibitor ; discontinued CymitQuimica
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-Methylthiophen-2-yl (aromatic) C₁₁H₁₅N₃S 207.30 Higher polarity due to thiophene; discontinued CymitQuimica
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine 2,3-Dihydrobenzodioxin (oxygenated aromatic) C₁₂H₁₃N₃O₂ 231.25 Enhanced solubility from benzodioxin; applications in drug discovery Chemdad Co.
1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine Pentan-2-yl (linear alkyl) C₁₀H₁₉N₃ 181.28 Reduced steric hindrance; lower molecular weight CymitQuimica
1,4-Dimethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl (heteroaromatic) C₁₀H₁₂N₄ ~188.23* Improved binding affinity via π-π interactions; discontinued CymitQuimica

*Estimated based on molecular formula.

Key Findings:

Substituent Impact on Bioactivity: The 2,3,3-trimethylbutyl group in the target compound introduces significant steric bulk, which may enhance selectivity for hydrophobic enzyme pockets (e.g., thrombin’s S3 binding site) compared to linear alkyl chains like pentan-2-yl .

Commercial Availability :

  • Most analogs, including the target compound, are discontinued in commercial catalogs, highlighting challenges in sourcing these derivatives for research .

Structural vs. Functional Trade-offs :

  • Branched alkyl chains (e.g., 2,3,3-trimethylbutyl) may improve metabolic stability but complicate synthetic routes due to steric hindrance during functionalization .
  • Oxygenated groups (e.g., benzodioxin) enhance aqueous solubility but may introduce susceptibility to oxidative degradation .

Biological Activity

Overview

1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Its unique structure includes a bulky trimethylbutyl group and two methyl groups on the pyrazole ring, which may influence its biological activity. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C_{12}H_{18}N_4
  • Molecular Weight : Approximately 206.29 g/mol
  • CAS Number : 1339677-25-6

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with suitable precursors like 1,3-diketones or β-keto esters under acidic conditions. The reaction conditions are optimized for yield and purity to ensure high-quality product formation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism likely involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways.

A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition is crucial for reducing inflammation in various conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate signaling pathways linked to inflammation and infection.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against various bacterial strains.
Showed potential as an anti-inflammatory agent by inhibiting COX enzymes.
Investigated binding interactions with human prostaglandin reductase (PTGR2), suggesting potential therapeutic applications in inflammation .

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